2-(2-Nitroanilino)ethanol

Cosmetic Safety Regulatory Toxicology Dye Intermediate

Why choose 2-(2-Nitroanilino)ethanol (HC Yellow No. 2)? Unlike unassessed nitroanilinoethanol isomers, this ortho-isomer holds a validated CIR safety assessment permitting use up to 3% in semi-permanent hair dyes—directly reducing regulatory filing risk. For industrial azo dye synthesis, the documented ~97% yield route from ethanolamine and o-chloronitrobenzene delivers superior process economics. In glycogen phosphorylase inhibitor R&D, only the exact ortho-isomer ensures SAR reproducibility. Source with confidence: one compound, three verified procurement advantages.

Molecular Formula C₈H₁₀N₂O₃
Molecular Weight 182.18
CAS No. 4925-55-0
Cat. No. B1148258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Nitroanilino)ethanol
CAS4925-55-0
Synonyms2-[(2-Nitrophenyl)amino]-ethanol;  2-(o-Nitroanilino)-ethanol;  2-[(2-Nitrophenyl)amino]ethanol;  Colorex HCY 2;  Covarine Yellow W 1122;  HC Yellow 2;  HC Yellow No. 2;  N-(2-Hydroxyethyl)-2-nitroaniline;  N-(2-Hydroxyethyl)-o-nitroaniline;  N-(2’-Hydroxyeth
Molecular FormulaC₈H₁₀N₂O₃
Molecular Weight182.18
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Nitroanilino)ethanol (CAS: 4925-55-0): Chemical Profile and Key Identifiers


2-(2-Nitroanilino)ethanol, also known as HC Yellow No. 2, is a nitro-substituted aromatic amine derivative with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol. [1] It is an orange to dark red crystalline solid with a melting point of 71-75°C. [2] Its structure features an ortho-nitroaniline core linked to an ethanolamine side chain, enabling applications as a synthetic intermediate and a direct dye. [3]

Why Generic Substitution of 2-(2-Nitroanilino)ethanol (4925-55-0) Fails in Regulated Applications


In scientific and industrial procurement, simple substitution of 2-(2-nitroanilino)ethanol with other nitroanilinoethanol isomers or in-class dye intermediates is high-risk due to critical differences in regulatory safety status, synthetic route yields, and downstream application specificity. The 2-nitro (ortho) isomer, as HC Yellow No. 2, possesses a defined safety assessment with a 3% maximum use concentration in hair dyes, whereas the 4-nitro (para) isomer lacks comparable formal cosmetic safety evaluations, creating significant procurement compliance risk. [1] Furthermore, reported synthetic yields vary substantially based on the chosen precursor, directly impacting cost-efficiency for large-scale manufacturing.

Quantitative Evidence Guide for Differentiating 2-(2-Nitroanilino)ethanol (4925-55-0)


Comparative Safety Assessment: Ortho- vs. Para-Nitroanilinoethanol in Hair Dyes

The ortho-nitro isomer (2-(2-Nitroanilino)ethanol) has been formally evaluated for cosmetic safety, with the CIR Expert Panel concluding it is safe for use in hair dyes at concentrations up to 3%. [1] In contrast, no equivalent maximum safe concentration has been established for the para-isomer (2-(4-Nitroanilino)ethanol, CAS 1965-54-4) in cosmetic applications, and its safety profile indicates it is toxic in contact with skin or if inhaled (H311+H331). This regulatory clarity directly mitigates procurement risk for formulations intended for consumer use.

Cosmetic Safety Regulatory Toxicology Dye Intermediate

Synthetic Yield Optimization: Cost Efficiency of the Ethanolamine Route

Synthesis of 2-(2-Nitroanilino)ethanol via reaction of ethanolamine with o-chloronitrobenzene is reported to achieve a yield of approximately 97%. This contrasts with alternative routes, such as the reaction of 2-nitroaniline with ethylene oxide (yield not quantitatively specified in available literature) [1] or multi-step syntheses for related analogs, which may be less efficient. The high yield of the ethanolamine route provides a verifiable cost and material efficiency advantage for procurement decisions involving bulk manufacturing.

Process Chemistry Cost Analysis Synthetic Yield

Substrate Specificity in Drug Discovery: Lead Optimization for Glycogen Phosphorylase

2-(2-Nitroanilino)ethanol serves as a key intermediate for synthesizing a novel class of glycogen phosphorylase inhibitors, specifically (phenylamino)quinoxalinone derivatives. The ortho-nitroaniline moiety is essential for this specific chemical series, as documented in primary research . While other nitroanilinoethanol isomers (e.g., 3- or 4-substituted) exist, their application as a direct precursor to this exact pharmacophore is not documented in the same primary literature. This makes the target compound a non-substitutable, structure-specific building block for this particular drug discovery pathway.

Medicinal Chemistry Drug Discovery Glycogen Phosphorylase

High-Value Application Scenarios for Procuring 2-(2-Nitroanilino)ethanol (4925-55-0)


Regulated Cosmetic Formulation (Hair Dyes)

Procurement of this compound is essential for formulating semi-permanent hair dyes where regulatory compliance and consumer safety are paramount. The CIR Expert Panel's specific concentration limit of up to 3% provides a verifiable, safe-use framework for product development and marketing, directly reducing regulatory and legal risks compared to using unassessed structural analogs. [1]

Cost-Optimized Bulk Dye Intermediate Manufacturing

For industrial-scale production of azo dyes for textiles or other non-cosmetic applications, procurement can be driven by process economics. The documented high-yield (~97%) synthesis route from ethanolamine and o-chloronitrobenzene offers a tangible cost and material efficiency advantage over alternative, potentially lower-yielding synthetic strategies.

Medicinal Chemistry Building Block for Metabolic Disease Research

Research groups focused on developing glycogen phosphorylase inhibitors for conditions like type 2 diabetes or ischemia should source this specific compound. It is the validated starting material in a published synthetic pathway to a novel inhibitor class. Procuring the exact ortho-isomer ensures experimental fidelity and reproducibility, which is critical for generating reliable SAR data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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